molecular formula C28H23NO4 B12334895 N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(1-azulenyl)-L-alanine

N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(1-azulenyl)-L-alanine

Cat. No.: B12334895
M. Wt: 437.5 g/mol
InChI Key: RGAMQERRMCPPEH-SANMLTNESA-N
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Description

N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(1-azulenyl)-L-alanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an azulenyl group attached to the alanine backbone. This compound is of interest in the field of peptide synthesis and medicinal chemistry due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(1-azulenyl)-L-alanine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-alanine is protected using the Fmoc group. This is usually achieved by reacting L-alanine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Introduction of the Azulenyl Group: The azulenyl group is introduced through a coupling reaction. This can be done using azulenyl carboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the protection and coupling reactions under controlled conditions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(1-azulenyl)-L-alanine can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides using standard peptide coupling reagents.

    Oxidation and Reduction: The azulenyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: EDCI, HOBt (1-hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine).

    Oxidation: Potassium permanganate or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, deprotection would yield the free amino acid, while coupling reactions would produce dipeptides or longer peptides.

Scientific Research Applications

N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(1-azulenyl)-L-alanine has several scientific research applications, including:

    Peptide Synthesis: Used as a building block in the synthesis of peptides with unique structural features.

    Medicinal Chemistry: Investigated for its potential therapeutic properties due to the presence of the azulenyl group, which may impart anti-inflammatory or other bioactive properties.

    Biological Studies: Used in studies to understand the role of modified amino acids in protein structure and function.

Mechanism of Action

The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(1-azulenyl)-L-alanine would depend on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. In medicinal chemistry, the azulenyl group may interact with biological targets, potentially affecting signaling pathways or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine: Lacks the azulenyl group, making it less structurally complex.

    N-alpha-(tert-Butyloxycarbonyl)-beta-(1-azulenyl)-L-alanine: Uses a different protecting group (Boc) instead of Fmoc.

    N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(2-naphthyl)-L-alanine: Contains a naphthyl group instead of an azulenyl group.

Uniqueness

N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(1-azulenyl)-L-alanine is unique due to the presence of both the Fmoc protecting group and the azulenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C28H23NO4

Molecular Weight

437.5 g/mol

IUPAC Name

(2S)-3-azulen-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C28H23NO4/c30-27(31)26(16-19-15-14-18-8-2-1-3-9-20(18)19)29-28(32)33-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1

InChI Key

RGAMQERRMCPPEH-SANMLTNESA-N

Isomeric SMILES

C1=CC=C2C=CC(=C2C=C1)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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